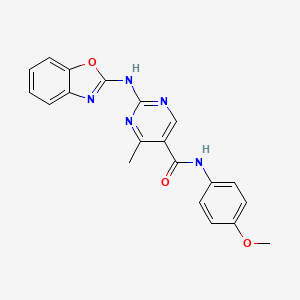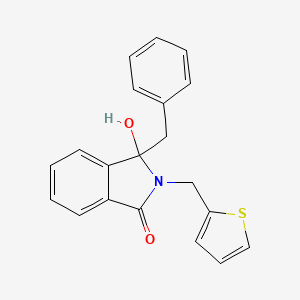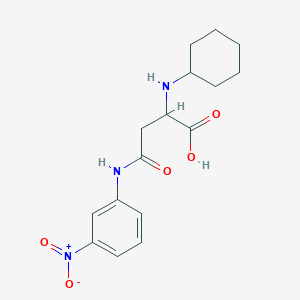
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFE-17, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE-17 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain and spinal cord.
Mecanismo De Acción
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it blocks the reuptake of glycine by neurons, leading to an increase in the levels of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
The increased levels of glycine in the synaptic cleft due to N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide administration lead to enhanced NMDA receptor activity, which has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity towards GlyT1, which makes it an ideal tool for studying the role of glycine in various physiological and pathological processes. However, one of the limitations of using N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other GlyT1 inhibitors, which may limit its use in certain experiments.
Direcciones Futuras
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for research include:
1. Clinical trials to evaluate the efficacy of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for schizophrenia.
2. Studies to explore the potential applications of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of more potent GlyT1 inhibitors based on the structure of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
4. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
In conclusion, N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its specificity towards GlyT1 and its ability to modulate the levels of glycine in the brain make it an ideal tool for studying the role of glycine in various physiological and pathological processes. Further research is needed to explore its potential applications in various fields and to develop more potent GlyT1 inhibitors based on its structure.
Aplicaciones Científicas De Investigación
N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is its use as a potential treatment for schizophrenia. Studies have shown that N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can improve the cognitive and negative symptoms associated with schizophrenia by modulating the levels of glycine in the brain.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-3-25-16-7-5-4-6-15(16)21(26(2,23)24)11-17(22)20-12-8-9-13(18)14(19)10-12/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVIGAMHXTRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4129743.png)

![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![1,1'-[8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4129780.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4129787.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4129795.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4129800.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)
![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)